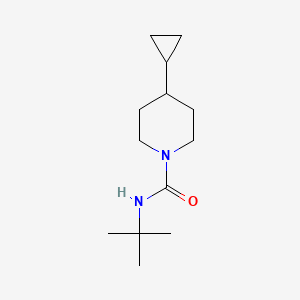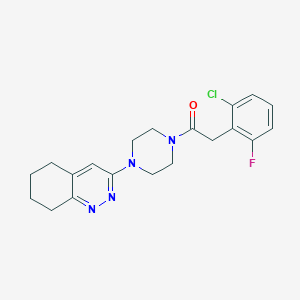
2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22ClFN4O and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial activity. For example, compounds synthesized by modifying the piperazine moiety have exhibited moderate to significant in vitro antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents (Gan, Fang, & Zhou, 2010).
- Antitumor Activity : Derivatives containing the piperazine or morpholine moiety have been investigated for their antitumor activities. Some of these compounds, especially those with specific phenyl substitutions, have shown promising antiproliferative effects against breast cancer cells, highlighting their potential in cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Compounds : Research has focused on the synthesis and characterization of novel compounds involving piperazine derivatives. For instance, the Biginelli synthesis approach has been utilized to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for yielding compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacological Evaluation
- Pharmacological Studies : Piperazine-based compounds have undergone pharmacological evaluations to determine their potential as antipsychotics, showcasing various degrees of anti-dopaminergic and anti-serotonergic activity. These studies suggest that some compounds, particularly those with specific structural modifications, might offer promising profiles for treating psychotic disorders without inducing significant side effects (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Chemical Transformations and Applications
- Chemical Transformations : Research has also explored the synthesis of fluoroquinolone antibiotics and related amines, investigating the reaction kinetics, products, and pathways when exposed to chlorine dioxide. This work provides insights into the chemical behavior of fluoroquinolones during disinfection processes, which could inform their environmental impact and degradation mechanisms (Wang, He, & Huang, 2010).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O/c21-16-5-3-6-17(22)15(16)13-20(27)26-10-8-25(9-11-26)19-12-14-4-1-2-7-18(14)23-24-19/h3,5-6,12H,1-2,4,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSSCBEFYKKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/no-structure.png)
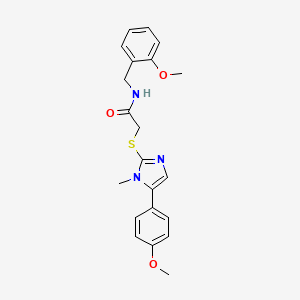
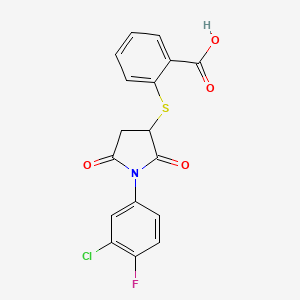
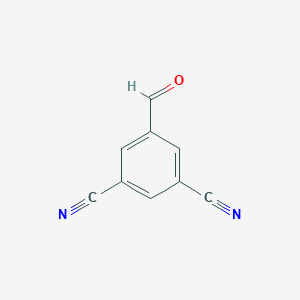
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2597975.png)
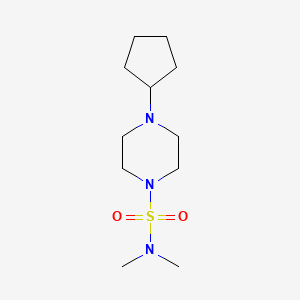
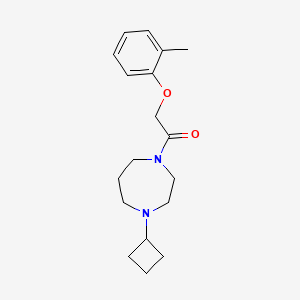
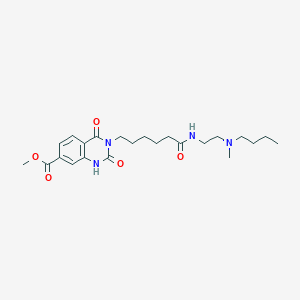

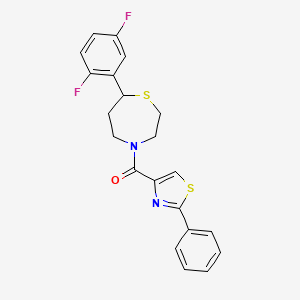
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2597989.png)

